

The Function and Pharmacology of ML418 (VU6000918): A Technical Guide

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Compound of Interest					
Compound Name:	VU6000918				
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A Comprehensive Overview of the First Selective, Sub-Micromolar Pore Blocker of the Kir7.1 Potassium Channel

Initial searches for "**VU6000918**" did not yield a direct match. Based on the context of Kir7.1 inhibition and related chemical compound nomenclature, it is highly probable that the query refers to the compound ML418, a well-characterized and potent Kir7.1 inhibitor. This guide focuses on the function and properties of ML418.

The inward rectifier potassium (Kir) channel Kir7.1, encoded by the KCNJ13 gene, has emerged as a critical regulator in a variety of physiological processes. These include melanocortin signaling in the brain, electrolyte balance in the eye, and uterine muscle contractility.[1][2] The development of selective pharmacological tools to probe Kir7.1 function has been a significant challenge, with early inhibitors demonstrating low potency and poor selectivity.[1][2] ML418 represents a landmark achievement in this area, being the first identified potent and selective small-molecule inhibitor of the Kir7.1 channel.[1][2]

Core Function: Selective Inhibition of the Kir7.1 Potassium Channel

The primary function of ML418 is to act as a pore blocker of the Kir7.1 potassium channel.[1][2] This mechanism of action involves the direct obstruction of the ion conduction pathway within the channel, thereby preventing the flow of potassium ions. The inhibitory effect of ML418 is both voltage- and potassium-dependent, a characteristic feature of pore blockers. Site-directed



mutagenesis studies have pinpointed key amino acid residues within the channel's pore-lining region, specifically glutamate 149 and alanine 150, as being crucial for the binding and activity of ML418's precursor, VU714.[1][2]

The development of ML418 stemmed from a high-throughput screening campaign that initially identified the compound VU714.[1][2] Subsequent lead optimization through medicinal chemistry led to the generation of ML418, which exhibits significantly improved potency and a favorable selectivity profile.[1][2]

Quantitative Pharmacological Data

The potency and selectivity of ML418 have been extensively characterized through various in vitro assays. The following table summarizes the key quantitative data for ML418 and its precursor, VU714.

Compound	Target	Assay Type	IC50	Selectivity Profile	Reference
ML418	Kir7.1	Thallium Flux	310 nM	>17-fold selective over Kir1.1, Kir2.1, Kir2.2, Kir2.3, Kir3.1/3.2, and Kir4.1. Equally potent against Kir6.2/SUR1.	[1][2]
VU714	Kir7.1-M125R	Thallium Flux	Potent and selective	Precursor to ML418.	[2]

Experimental Protocols

The discovery and characterization of ML418 involved several key experimental methodologies.



High-Throughput Screening (HTS) using Thallium Flux Assay

The initial identification of Kir7.1 inhibitors was achieved through a fluorescence-based high-throughput screen. This assay utilizes the principle that Kir channels are permeable to thallium ions (TI+).

- Cell Line: A stably transfected monoclonal T-Rex-HEK-293 cell line expressing a mutant form of Kir7.1 (Kir7.1-M125R) was used. This particular mutation enhances the channel's sensitivity to inhibitors.
- Fluorescent Dye: Cells are loaded with a thallium-sensitive fluorescent dye.
- Compound Addition: Compounds from a chemical library are added to the cells.
- Thallium Influx: A solution containing thallium is added to the wells. In the absence of an inhibitor, thallium enters the cells through the Kir7.1 channels, causing an increase in fluorescence.
- Signal Detection: The fluorescence intensity is measured over time. A decrease in the rate of fluorescence increase indicates inhibition of the Kir7.1 channel.

Electrophysiology

Patch-clamp electrophysiology is the gold-standard method for characterizing the activity of ion channels and the effects of pharmacological agents.

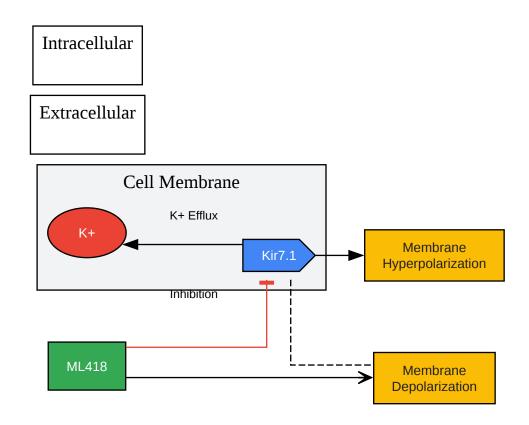
- Cell Preparation: HEK-293T cells are transiently or stably transfected with the cDNA for the Kir channel of interest.
- Recording Configuration: Whole-cell patch-clamp recordings are performed. This technique allows for the measurement of the total ion current flowing through all the channels on the cell membrane.
- Voltage Protocol: A series of voltage steps are applied to the cell to elicit channel activity.



- Compound Application: The compound of interest (e.g., ML418) is applied to the cell via the extracellular solution.
- Data Analysis: The magnitude of the current inhibition by the compound is measured to determine parameters such as the IC50.

Signaling Pathway and Experimental Workflow

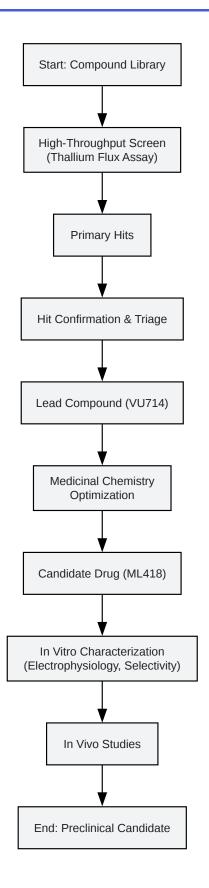
The following diagrams illustrate the role of Kir7.1 in cellular signaling and the workflow for identifying inhibitors like ML418.



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Caption: Role of Kir7.1 in membrane potential and its inhibition by ML418.





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Caption: Workflow for the discovery and development of ML418.



Ancillary Pharmacology and In Vivo Profile

An evaluation of ML418 against a panel of 64 G-protein coupled receptors (GPCRs), ion channels, and transporters revealed a relatively clean ancillary pharmacology profile, indicating a low potential for off-target effects.[1][2] While ML418 showed low clearance in human liver microsomes, its clearance was high in rat microsomes.[1][2] An in vivo pharmacokinetic study in mice demonstrated that intraperitoneal administration of ML418 resulted in a suitable pharmacokinetic profile with a maximum concentration (Cmax) of 0.20 μ M and a time to maximum concentration (Tmax) of 3 hours.[1][2] Importantly, ML418 showed favorable distribution to the central nervous system, with a mouse brain-to-plasma ratio of 10.9, suggesting its utility for in vivo studies investigating the central functions of Kir7.1.[1][2]

In conclusion, ML418 stands as a pivotal tool for the scientific community, enabling detailed exploration of the physiological and pathophysiological roles of the Kir7.1 potassium channel. Its high potency, selectivity, and favorable in vivo properties make it an invaluable probe for both in vitro and in vivo research, paving the way for a deeper understanding of Kir7.1-mediated processes and the potential for therapeutic intervention.

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References

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